3-(2',5'-disulfophenylimino)-3H-phenothiazine
Overview
Description
3-(2’,5’-disulfophenylimino)-3H-phenothiazine , also known by its chemical formula C₁₈H₁₂N₂O₆S₃ , is a compound with a molecular weight of 448.5 g/mol . It falls within the class of phenothiazine derivatives . The compound exhibits interesting properties and has been studied for various applications.
Molecular Structure Analysis
The molecular structure of 3-(2’,5’-disulfophenylimino)-3H-phenothiazine consists of a phenothiazine core with two sulfonic acid groups attached to the phenyl ring. The presence of these functional groups affects its solubility and reactivity.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not readily accessible, it likely participates in reactions typical of phenothiazines. These may include oxidation, reduction, and substitution reactions . Further experimental investigations are necessary to elucidate its reactivity.
Physical And Chemical Properties Analysis
- Solubility : The compound’s solubility likely depends on the sulfonic acid groups. It may dissolve well in polar solvents.
- Color : Phenothiazines often exhibit vibrant colors due to their conjugated systems. This compound may display a characteristic color.
- Melting Point : Experimental data on the melting point would be valuable for characterization.
Scientific Research Applications
Electrochemical Applications
- Electrochemical Behavior Analysis : Studies on the electrochemical behavior of phenothiazine derivatives, like N-phenyl-3-(phenylimino)-3H-phenothiazin-7-amine, have revealed their potential in electrochemical (bio)sensors. This includes their application in acid-base and redox titrations and in distinguishing between native and damaged DNA adsorbed onto layers of these compounds (Kuzin et al., 2020).
Synthesis of Bioactive Compounds
- Synthesis of Fluorinated Phenothiazines : Research has been conducted on synthesizing a series of fluorinated 10H-phenothiazines. These compounds are prepared through specific chemical reactions and have shown potential in antimicrobial studies (Dixit et al., 2008).
- Antibacterial Activity : Phenothiazine-3-sulfonate derivatives have been synthesized and shown to exhibit significant antibacterial activity. These compounds have been characterized by various spectroscopic analyses (Vasudha et al., 2016).
Pharmaceutical Applications
- Antimicrobial Evaluation : Novel phenothiazine derivatives with biologically active moieties have been synthesized and examined for their antimicrobial activity. Molecular modeling has also been used to evaluate these compounds, correlating with their biological activity results (Fadda et al., 2015).
- Antipsychotic Investigation : The antipsychotic activity of novel Azodye/Schiff base/Chalcone derivatives of phenothiazine has been assessed, showing significant potential in this field (Gopi et al., 2017).
Safety And Hazards
- Toxicity : As with any chemical compound, safety precautions are essential. Handle with care and follow proper laboratory protocols.
- Environmental Impact : Consider its potential impact on the environment due to its sulfonic acid groups.
Future Directions
- Biological Studies : Investigate its biological activities, potential therapeutic applications, and target interactions.
- Synthetic Routes : Develop efficient synthetic routes for large-scale production.
- Structural Modifications : Explore structural modifications to enhance specific properties.
For more detailed information, consult the relevant literature1. Please note that this analysis is based on available data, and further research may yield additional insights.
properties
IUPAC Name |
2-(phenothiazin-3-ylideneamino)benzene-1,4-disulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O6S3/c21-28(22,23)12-6-8-18(29(24,25)26)15(10-12)19-11-5-7-14-17(9-11)27-16-4-2-1-3-13(16)20-14/h1-10H,(H,21,22,23)(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLYLVNRHJELKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=NC4=C(C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)C=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2',5'-disulfophenylimino)-3H-phenothiazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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